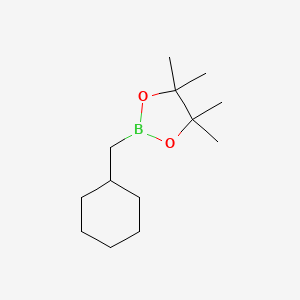
2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No. B6597306
Key on ui cas rn:
123706-53-6
M. Wt: 224.15 g/mol
InChI Key: JSDLPZMWGFPYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05169841
Procedure details


62.9 ml of cyclohexylmethyl bromide are slowly added dropwise to 12.0 g of magnesium and 200 ml of diethyl ether. After the magnesium has dissolved, the solution of the Grignard compound is added dropwise to a solution of 50.3 ml of trimethyl borate in 100 ml of diethyl ether which has been precooled to -78° C. in such a way that the temperature does not rise above -55° C., and the mixture is then stirred at R.T. for 2 h. Then, while cooling in ice, 113 ml of 40% strength H2SO4 are added in such a way that the internal temperature does not rise above 25° C. 53.2 g of pinacol in 100 ml of diethyl ether are now poured in, and the diethyl ether together with the biproduct methanol are removed in a rotary evaporator. The pH is then adjusted with NaHCO3 to 8, the mixture is extracted 3 times with 200 ml of MTB, the organic phase is dried over Na2SO4, the solvent is removed in vacuo, and the residue is distilled under high vacuum. 49.7 g of the title compound are obtained as a colorless oil. ##EQU5##











Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([CH2:7]Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Mg].[B:10](OC)(OC)OC.OS(O)(=O)=O.[OH:22][C:23]([C:26]([OH:29])([CH3:28])[CH3:27])([CH3:25])[CH3:24]>C(OCC)C.CO>[CH:1]1([CH2:7][B:10]2[O:29][C:26]([CH3:28])([CH3:27])[C:23]([CH3:25])([CH3:24])[O:22]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)CBr
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Three
|
Name
|
|
|
Quantity
|
50.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
53.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C)(C)C(C)(C)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is then stirred at R.T. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has been precooled to -78° C. in such
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not rise above -55° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, while cooling in ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not rise above 25° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are removed in a rotary evaporator
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted 3 times with 200 ml of MTB
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled under high vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)CB1OC(C(O1)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
